molecular formula C6H11N3O B2953729 2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol CAS No. 1529314-51-9

2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol

Cat. No. B2953729
CAS RN: 1529314-51-9
M. Wt: 141.174
InChI Key: NZBKHMGUTTZJGN-UHFFFAOYSA-N
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Description

“2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazoles are known to be potent reagents in organic and medicinal synthesis . This compound also contains an amino group and a hydroxyl group attached to an ethane backbone .


Molecular Structure Analysis

The molecular structure of “2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol” consists of a pyrazole ring with a methyl group attached to one of the nitrogen atoms. Additionally, there is an ethane backbone with an amino group and a hydroxyl group attached .

Scientific Research Applications

Eco-friendly Synthesis Strategy of Pyrazolic Carboxylic α-Amino Esters

A study by Mabrouk et al. (2020) developed an eco-friendly synthesis strategy for new pyrazolyl α-amino esters derivatives. The research utilized computational studies based on the Density Functional Theory (DFT) to predict the feasibility of synthesis reactions in the laboratory. This approach aimed at creating new active biomolecules through O-alkylation reactions between methyl α-azidoglycinate N-benzoylated and primary pyrazole alcohols, including compounds similar to 2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol, achieving overall yields of 73.5% to 87% (Mabrouk et al., 2020).

Synthesis and Characterization of Pyrazole Derivatives

Titi et al. (2020) explored the synthesis and characterization of pyrazole derivatives, including the reaction of hydroxymethyl pyrazole derivatives with primary amines to yield various bioactive compounds. The research further delved into the crystallographic analysis and theoretical calculations of these compounds, affirming their potential antitumor, antifungal, and antibacterial activities (Titi et al., 2020).

Catalysis Using Nano α-Al2O3 Supported Compounds

Another study by Maleki and Ashrafi (2014) presented the application of NH4H2PO4/Al2O3 as a novel and heterogeneous catalyst for synthesizing pyrano[2,3-c]pyrazole derivatives from the condensation of various compounds. This research highlights the efficiency, environmental friendliness, and applicability of using supported catalysts in synthesizing complex heterocyclic compounds (Maleki & Ashrafi, 2014).

Synthesis of Substituted 2-Amino-5,6,7,8-tetrahydro-4H-benzo[b]pyrans

Research by Shestopalov et al. (2003) focused on synthesizing substituted 2-aminobenzo[b]pyrans through three-component condensation, demonstrating the compound's role in forming structurally complex molecules. The study provided insights into the molecular and crystal structure of these compounds, enhancing understanding of their chemical behavior (Shestopalov et al., 2003).

Future Directions

The future directions for research on “2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol” and similar compounds could involve further exploration of their potential applications in medicinal chemistry, given the versatile functionalities of pyrazole compounds .

properties

IUPAC Name

2-amino-1-(2-methylpyrazol-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-9-5(2-3-8-9)6(10)4-7/h2-3,6,10H,4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBKHMGUTTZJGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol

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